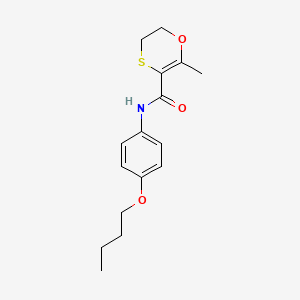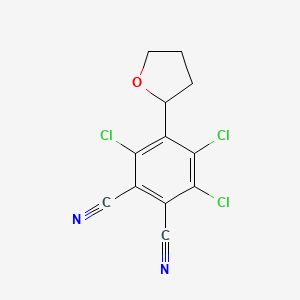
3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile is a synthetic organic compound characterized by the presence of three chlorine atoms, an oxolane ring, and two nitrile groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the chlorination of a benzene derivative followed by the introduction of the oxolane ring and nitrile groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes and the use of automated reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization Reactions: The oxolane ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Reagents: Used for substitution reactions, such as sodium hydroxide or potassium tert-butoxide.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Applications De Recherche Scientifique
3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Trichlorobenzene
Uniqueness
3,4,6-Trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile is unique due to the presence of the oxolane ring and nitrile groups, which are not found in the similar trichlorobenzene compounds
Propriétés
Numéro CAS |
61079-89-8 |
|---|---|
Formule moléculaire |
C12H7Cl3N2O |
Poids moléculaire |
301.6 g/mol |
Nom IUPAC |
3,4,6-trichloro-5-(oxolan-2-yl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H7Cl3N2O/c13-10-6(4-16)7(5-17)11(14)12(15)9(10)8-2-1-3-18-8/h8H,1-3H2 |
Clé InChI |
OXKNCMGJXUTGKF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(OC1)C2=C(C(=C(C(=C2Cl)Cl)C#N)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid, [[(5-chloro-2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14604612.png)
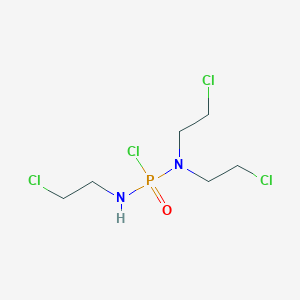
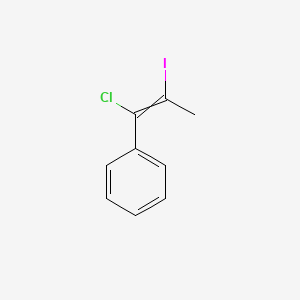



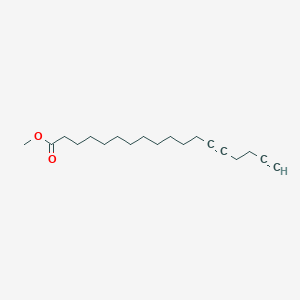
![Hydrazinecarbodithioic acid, [(2-aminophenyl)methylene]-, methyl ester](/img/structure/B14604663.png)
![2-[2-(2-Chlorophenyl)ethyl]oxirane](/img/structure/B14604665.png)

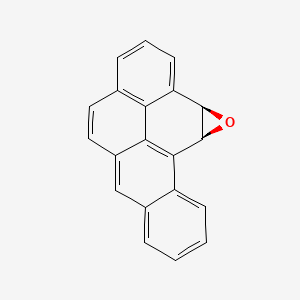
![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)

